1,1,3-Trichlorobutan-2-one
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Overview
Description
1,1,3-Trichlorobutan-2-one is an organic compound with the molecular formula C4H5Cl3O It is a chlorinated ketone, characterized by the presence of three chlorine atoms and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,3-Trichlorobutan-2-one can be synthesized through the chlorination of butan-2-one (methyl ethyl ketone). The process involves the substitution of hydrogen atoms with chlorine atoms in the presence of a chlorinating agent such as chlorine gas. The reaction is typically carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions. The chlorination process is conducted at elevated temperatures, and the reaction mixture is continuously monitored to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
1,1,3-Trichlorobutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,3-Trichlorobutan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1,3-Trichlorobutan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved in these reactions are often studied to understand the compound’s effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trichloroethane: A chlorinated alkane with similar chemical properties but different applications.
1,1,2-Trichloroethane: Another chlorinated compound with distinct reactivity and uses.
Uniqueness
1,1,3-Trichlorobutan-2-one is unique due to its specific arrangement of chlorine atoms and the presence of a ketone functional group.
Properties
CAS No. |
52945-79-6 |
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Molecular Formula |
C4H5Cl3O |
Molecular Weight |
175.44 g/mol |
IUPAC Name |
1,1,3-trichlorobutan-2-one |
InChI |
InChI=1S/C4H5Cl3O/c1-2(5)3(8)4(6)7/h2,4H,1H3 |
InChI Key |
QTGXVEKFZMQAHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C(Cl)Cl)Cl |
Origin of Product |
United States |
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